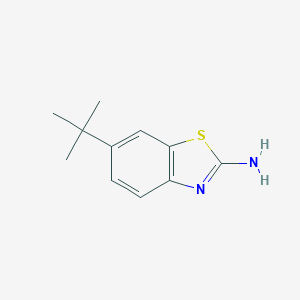
3-Amino-2,4,6-Tribromphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,4,6-tribromophenol is an organic compound with the molecular formula C6H4Br3NO It is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an amino group attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
3-Amino-2,4,6-tribromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition.
Industry: Used in the production of flame retardants and as a preservative for wood and other materials.
Wirkmechanismus
Target of Action
It is known that the compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring .
Mode of Action
It is known that several halophenols-degrading enzymes have been reported to transform their substrate by oxidative dehalogenation .
Biochemical Pathways
CNP-8, a microorganism with high TBP degradation activity, degrades TBP via a different pathway compared to other reported TBP-degraders . The transcription of hnp genes were significantly upregulated with TBP stimulation, indicating their involvement in TBP degradation .
Pharmacokinetics
It is known that the compound has a molecular weight of 34581 .
Result of Action
It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .
Action Environment
The action of 3-Amino-2,4,6-tribromophenol can be influenced by environmental factors . For instance, under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions, TBP rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . The transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .
Biochemische Analyse
Cellular Effects
It’s also been associated with changes in thyroid hormone levels
Temporal Effects in Laboratory Settings
In laboratory settings, 2,4,6-Tribromophenol, a related compound, rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in soil under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromophenol typically involves the bromination of 3-aminophenol. One common method includes the reaction of 3-aminophenol with bromine in a solvent such as tetrachloromethane at temperatures ranging from 20 to 40°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of 3-Amino-2,4,6-tribromophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,4,6-tribromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of tribromoquinones.
Reduction: Formation of dibromophenols or monobromophenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromophenol: Similar in structure but lacks the amino group.
3-Aminophenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromophenol: Contains fewer bromine atoms, leading to different chemical properties.
Uniqueness: 3-Amino-2,4,6-tribromophenol is unique due to the combination of bromine atoms and an amino group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
3-amino-2,4,6-tribromophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWCHTASGVKLLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)



![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)



